Phytonadione epoxide, (E,2S,3R)-

Vue d'ensemble

Description

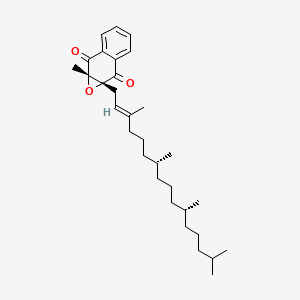

Phytonadione epoxide, (E,2S,3R)-, is a chemical compound with the molecular formula C31H46O3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of phytonadione epoxide, (E,2S,3R)-, typically involves the epoxidation of phytonadione. This process can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions to ensure the formation of the desired epoxide .

Industrial Production Methods: In industrial settings, the production of phytonadione epoxide may involve large-scale epoxidation reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Phytonadione epoxide, (E,2S,3R)-, can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the epoxide back to the parent phytonadione or other reduced forms.

Substitution: The epoxide ring can be opened through nucleophilic substitution reactions, leading to the formation of different products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracids like mCPBA.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the epoxide ring under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order epoxides, while reduction can produce various reduced forms of phytonadione .

Applications De Recherche Scientifique

Biochemical Properties and Mechanism of Action

Phytonadione epoxide is formed from the oxidation of phylloquinone (Vitamin K1) and plays a crucial role in the vitamin K cycle. The enzyme vitamin K epoxide reductase (VKOR) is responsible for converting this epoxide back to its active form, which is essential for the post-translational modification of several proteins involved in blood coagulation . This mechanism highlights its importance in maintaining hemostasis.

2.1. Anticoagulation Therapy

The role of phytonadione epoxide in anticoagulation therapy is significant due to its interaction with VKOR. Inhibitors of VKOR, such as warfarin, are commonly used to manage thromboembolic disorders. Understanding the kinetics of phytonadione epoxide reduction by VKOR can aid in optimizing anticoagulant therapies and managing resistance in patients .

2.2. Allergic Contact Dermatitis

Recent studies have indicated an emerging epidemic of allergic contact dermatitis (ACD) associated with cosmetic products containing phytonadione epoxide. Reports have documented several cases where patients experienced severe skin reactions after exposure to cosmetics containing this compound . This highlights the need for careful formulation and labeling in cosmetic products.

Case Study Summary:

- Patient Demographics: Various case studies report patients aged from 6 to 57 years experiencing ACD.

- Culprit Products: Common products include eye contour creams and gels containing phytonadione epoxide.

- Patch Test Results: Positive reactions were observed in multiple cases, confirming the sensitizing potential of this compound .

Cosmetic Applications

Phytonadione epoxide has been incorporated into cosmetic formulations due to its purported benefits for skin health, including anti-aging properties and skin repair mechanisms. However, the rise in allergic reactions necessitates further research into safer alternatives or concentrations.

Research Findings on VKOR Activity

Research has demonstrated interspecies differences in VKOR activity, which may influence the effectiveness of phytonadione epoxide across different animal models . Understanding these differences is crucial for developing targeted therapies that leverage this compound's properties effectively.

| Species | K(m app) (µM) | V(max) (nmol/mg/min) | IC(50) (µM) |

|---|---|---|---|

| Bovine | 2.41 | 19.5 | 0.17 |

| Canine | 3.00 | 25.0 | 0.20 |

| Human | 6.46 | 85.7 | 0.07 |

| Murine | 4.00 | 50.0 | 0.17 |

| Porcine | 5.00 | 70.0 | 0.15 |

Mécanisme D'action

The mechanism of action of phytonadione epoxide, (E,2S,3R)-, involves its interaction with various molecular targets and pathways. As a derivative of vitamin K1, it plays a role in the synthesis of clotting factors in the liver. The epoxide form can be reduced back to the active vitamin K1, which then participates in the carboxylation of glutamic acid residues on clotting factors, enabling them to bind calcium ions and function properly in the coagulation cascade .

Comparaison Avec Des Composés Similaires

Phytonadione epoxide, (E,2S,3R)-, can be compared with other similar compounds such as:

Phytonadione (Vitamin K1): The parent compound, which is essential for blood clotting.

Menadione (Vitamin K3): A synthetic form of vitamin K that is less potent than phytonadione.

Phylloquinone: Another name for vitamin K1, which is found in green leafy vegetables.

Activité Biologique

Phytonadione epoxide, also known as vitamin K1 epoxide, is a derivative of vitamin K1 (phytonadione) that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

1. Chemical Structure and Properties

Phytonadione epoxide has the molecular formula C31H46O3 and is characterized by its epoxide functional group. This structural modification influences its biological activity compared to its parent compound, phytonadione.

2.1 Vitamin K Cycle

The vitamin K cycle is crucial for the post-translational modification of certain proteins involved in blood coagulation. Phytonadione epoxide is an intermediate in this cycle, where it is converted back to its active form by vitamin K epoxide reductase (VKOR). VKOR plays a vital role in maintaining the levels of vitamin K hydroquinone, which is necessary for the γ-carboxylation of vitamin K-dependent proteins (VKDPs) such as prothrombin and other coagulation factors .

2.2 Antioxidative Properties

Recent studies have demonstrated that phytonadione epoxide exhibits antioxidative properties by reducing oxidative stress in cells. It prevents lipid peroxidation and ferroptosis, a form of regulated cell death associated with oxidative damage. This antioxidative mechanism is particularly relevant in protecting neuronal cells from glutamate-induced toxicity .

3.1 Coagulation and Hemostasis

The primary role of phytonadione epoxide is linked to its involvement in coagulation processes. It aids in the synthesis of clotting factors which are essential for hemostasis. Deficiencies or disruptions in this cycle can lead to bleeding disorders .

3.2 Bone Health and Metabolism

Vitamin K compounds, including phytonadione epoxide, are instrumental in bone metabolism by facilitating the carboxylation of osteocalcin, a protein critical for bone mineralization. Studies indicate that adequate levels of vitamin K are associated with reduced risk of osteoporosis and fractures .

3.3 Potential Therapeutic Applications

Emerging research suggests potential therapeutic applications for phytonadione epoxide beyond coagulation disorders:

- Cancer Prevention : Warfarin, a VKOR inhibitor, has been linked to reduced prostate cancer risk, indicating a possible protective role of vitamin K compounds against certain cancers .

- Neuroprotection : The antioxidative effects may provide neuroprotective benefits in neurodegenerative diseases like Alzheimer's disease .

4. Case Studies and Clinical Findings

A review of clinical cases highlights the adverse effects associated with phytonadione epoxide in cosmetic applications, particularly allergic contact dermatitis (ACD). Several patients reported severe reactions to products containing phytonadione epoxide, necessitating medical intervention and corticosteroid treatment .

| Case Study | Age/Sex | Product | Reaction | Treatment Required |

|---|---|---|---|---|

| Case 1 | Adult/Female | K-Ox Eyes | Severe ACD | Corticosteroids |

| Case 2 | Child/Female | Sensitive Vitamin K Ox Cream | Erythema Multiforme-like lesions | Emergency care |

| Case 3 | Adult/Male | Unknown | Intense erythema | Medical attention |

5. Conclusion

Phytonadione epoxide serves as a critical component in various biological processes, particularly in coagulation and antioxidative defense mechanisms. While it holds promise for therapeutic applications, caution is warranted due to reported adverse effects in cosmetic use. Ongoing research will further elucidate its potential benefits and safety profile.

Propriétés

IUPAC Name |

(1aR,7aS)-7a-methyl-1a-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphtho[2,3-b]oxirene-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTXFBIHPWIDJQ-BTPXSFBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCC/C(=C/C[C@]12C(=O)C3=CC=CC=C3C(=O)[C@]1(O2)C)/C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vitamin K1 2,3-epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85955-78-8, 25486-55-9 | |

| Record name | Phytonadione epoxide, (E,2S,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,3-epoxyphytyl)menaquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTONADIONE EPOXIDE, (E,2S,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6K17X9Y3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vitamin K1 2,3-epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.